2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate
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Overview
Description
NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER is a complex organic compound with the molecular formula C18H10F13NO2 and a molecular weight of 519.265 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a highly fluorinated heptyl ester group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER typically involves the reaction of naphthalen-1-yl isocyanate with a fluorinated alcohol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the fluorinated heptyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carbamic acid, while reduction could produce the corresponding alcohol .
Scientific Research Applications
NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER involves its interaction with specific molecular targets. The highly fluorinated heptyl ester group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
NAPHTHALEN-1-YL-CARBAMIC ACID 3,3,4,4,5,5,6,6,7,7,8,88-TRIDECAFLUORO-OCTYL ESTER: Similar structure but with an octyl ester group.
NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER: Contains a phenyl-ethyl ester group instead of a fluorinated heptyl group.
Uniqueness
The uniqueness of NAPHTHALEN-1-YL-CARBAMIC ACID 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECA-F-HEPTYL ESTER lies in its highly fluorinated heptyl ester group, which imparts distinctive chemical and physical properties. This makes it particularly useful in applications requiring high stability and lipophilicity .
Properties
Molecular Formula |
C18H10F13NO2 |
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Molecular Weight |
519.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C18H10F13NO2/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)8-34-12(33)32-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,32,33) |
InChI Key |
TWRRPBYPNYEXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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